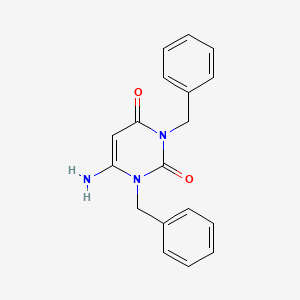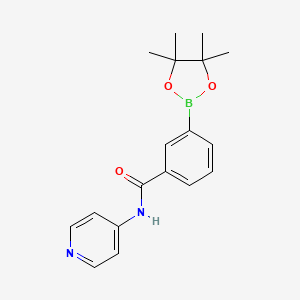![molecular formula C40H29N B13991326 N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13991326.png)
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine is a complex organic compound known for its unique structural properties. This compound features a spirobi[fluorene] core with an amine group attached to one of the fluorene units. The presence of the 9,9-dimethyl groups enhances its stability and electronic properties, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 9,9-dimethyl-9H-fluorene-2-boronic acid: This intermediate is synthesized through a reaction involving 9,9-dimethyl-9H-fluorene and boronic acid under specific conditions.
Coupling Reaction: The boronic acid intermediate undergoes a Suzuki coupling reaction with a suitable halogenated spirobi[fluorene] derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Mécanisme D'action
The mechanism of action of N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid
- N-(9,9-dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
- 1,3,6,8-tetrakis[N-(p-methoxyphenyl)-N’-(9,9’-dimethyl-9H-fluoren-2-yl)-amino]pyrene
Uniqueness
N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9’-spirobi[fluoren]-2-amine stands out due to its spirobi[fluorene] core, which imparts unique electronic properties and stability. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Propriétés
Formule moléculaire |
C40H29N |
|---|---|
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
N-(9,9-dimethylfluoren-2-yl)-9,9'-spirobi[fluorene]-2-amine |
InChI |
InChI=1S/C40H29N/c1-39(2)33-15-7-3-11-27(33)31-21-19-25(23-37(31)39)41-26-20-22-32-30-14-6-10-18-36(30)40(38(32)24-26)34-16-8-4-12-28(34)29-13-5-9-17-35(29)40/h3-24,41H,1-2H3 |
Clé InChI |
LQBFKTGSDZZFEG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C57C8=CC=CC=C8C9=CC=CC=C79)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
![4-[3-[(4-Ethoxyphenyl)methyl]-1-ethyl-1H-pyrazol-5-yl]piperidine](/img/structure/B13991313.png)



